

# NDI-Lyso Protocol for Live Cell Imaging: Application Notes

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## Compound of Interest

Compound Name: NDI-Lyso  
Cat. No.: B15581752

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## Introduction

The **NDI-Lyso** probe is a powerful tool for live-cell imaging, specifically designed for the targeted investigation of lysosomes and their role in cellular processes, including drug-induced apoptosis. This naphthalimide-based fluorescent probe exhibits a unique mechanism of action, functioning as a lysosome-targeted anticancer agent. Its innovative design allows for the study of lysosomal function and the development of novel therapeutic strategies.

The **NDI-Lyso** probe operates on an enzyme-instructed self-assembly (EISA) mechanism. Upon reaching the lysosome, it is specifically cleaved by cathepsin B, an enzyme often overexpressed in cancer cells. This cleavage event triggers the self-assembly of the probe into nanofibers within the lysosome, leading to lysosomal membrane permeabilization (LMP) and subsequent cancer cell apoptosis through a caspase-independent pathway. This targeted approach offers high selectivity for cancer cells over normal cells.

These application notes provide a comprehensive guide to utilizing the **NDI-Lyso** probe for live-cell imaging, including its mechanism of action, detailed experimental protocols, and data presentation guidelines.

## Quantitative Data

The photophysical properties and cytotoxic activity of the **NDI-Lyso** probe are crucial for designing and interpreting live-cell imaging experiments. The following tables summarize these key quantitative data points.

Table 1: Photophysical Properties of **NDI-Lyso** Probe

Property	Value	Reference
Excitation Wavelength ( $\lambda_{ex}$ )	480 nm	[1]
Emission Wavelength ( $\lambda_{em}$ )	500 - 600 nm (broad)	
Quantum Yield ( $\Phi$ )	Data not available in search results	
Molar Extinction Coefficient ( $\epsilon$ )	Data not available in search results	
Recommended Concentration	10 $\mu$ M	[1]
Incubation Time	30 minutes	[1]

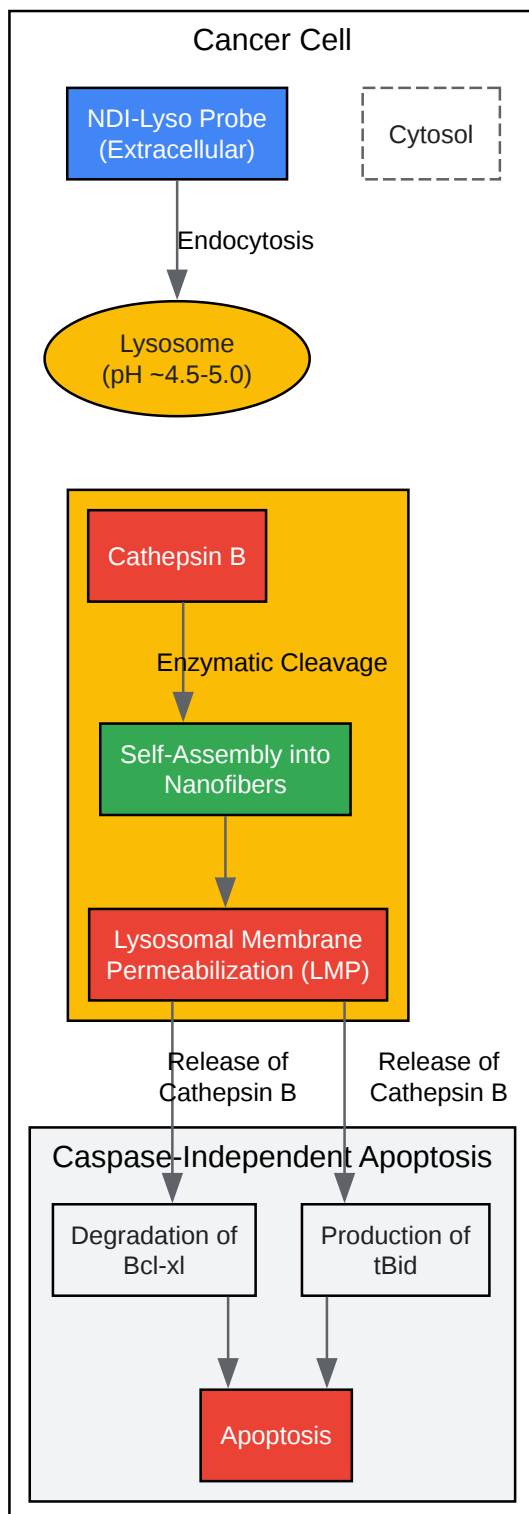
Table 2: Cytotoxicity of **NDI-Lyso** Probe in Various Cell Lines

Cell Line	IC50 Value ( $\mu$ M)	Cancer Type
HeLa	~10	Cervical Cancer
MCF-7	Data not available in search results	Breast Cancer
A549	Data not available in search results	Lung Cancer
Drug-Resistant Cancer Cells	~10	Various
Normal Cells	> 60	Non-cancerous

## Mechanism of Action

The **NDI-Lyso** probe's unique mechanism of action involves a series of steps initiated by the enzymatic activity within the lysosome, culminating in apoptotic cell death.

NDI-Lyso Probe Mechanism of Action



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Caption: **NDI-Lyso** probe's mechanism of action in cancer cells.

## Experimental Protocols

This section provides a detailed protocol for using the **NDI-Lyso** probe for live-cell imaging of lysosomes.

Materials:

- **NDI-Lyso** probe
- Cell culture medium (e.g., DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Phosphate-Buffered Saline (PBS)
- Glass-bottom dishes or coverslips suitable for microscopy
- Fluorescence microscope with appropriate filters

Protocol for Live-Cell Imaging:

- Cell Culture:
  - Culture cells of interest (e.g., HeLa) in appropriate complete medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
  - Seed cells onto glass-bottom dishes or coverslips at a density that allows for individual cell imaging (e.g., 50-70% confluency). Allow cells to adhere overnight.
- Probe Preparation:
  - Prepare a stock solution of the **NDI-Lyso** probe in DMSO.
  - On the day of the experiment, dilute the stock solution in pre-warmed serum-free cell culture medium to a final working concentration of 10 μM.[\[1\]](#)
- Cell Staining:

- Remove the culture medium from the cells and wash once with pre-warmed PBS.
- Add the 10  $\mu$ M **NDI-Lyso** probe solution to the cells.
- Incubate the cells for 30 minutes in a humidified incubator at 37°C with 5% CO<sub>2</sub>.<sup>[1]</sup>
- Washing:
  - After incubation, remove the probe solution and wash the cells twice with pre-warmed PBS to remove any excess probe.
  - Add fresh, pre-warmed complete culture medium to the cells.
- Live-Cell Imaging:
  - Image the cells immediately using a fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature and CO<sub>2</sub> levels.
  - Use an excitation wavelength of approximately 480 nm and collect the emission in the range of 500-600 nm.<sup>[1]</sup>
  - Acquire images at different time points to observe the dynamic processes within the lysosomes.

#### Co-localization with Commercial Lysosomal Dyes:

To confirm the specific localization of the **NDI-Lyso** probe to lysosomes, a co-staining experiment with a commercially available lysosomal tracker (e.g., LysoTracker™ Red DND-99) can be performed.

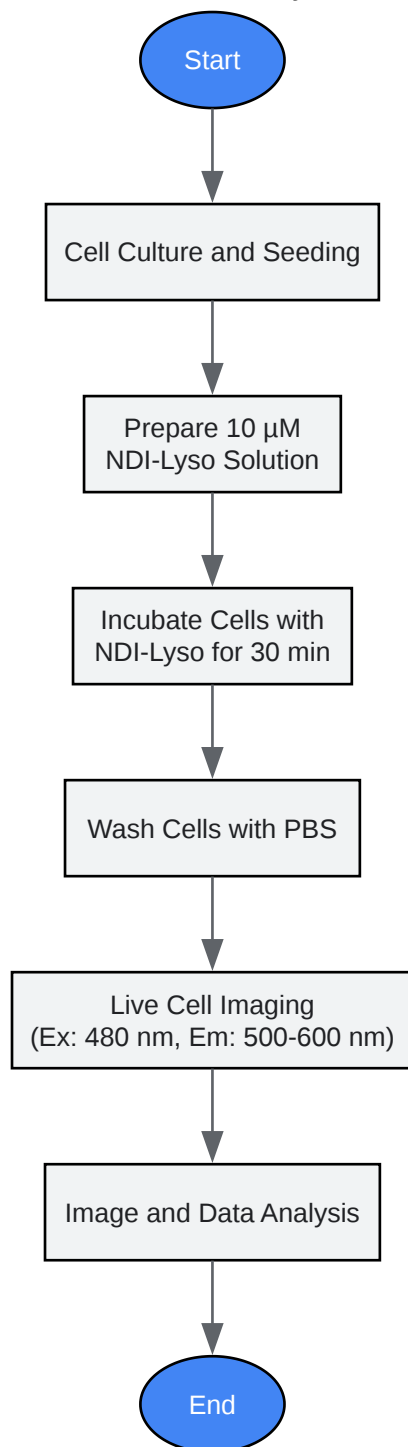
- Follow the cell culture and seeding protocol as described above.
- Incubate the cells with 10  $\mu$ M **NDI-Lyso** probe for 30 minutes.<sup>[1]</sup>
- During the last 5-10 minutes of the **NDI-Lyso** incubation, add the commercial lysosomal tracker at its recommended concentration.
- Wash the cells as described above.

- Image the cells using the appropriate filter sets for both the **NDI-Lyso** probe and the commercial tracker. The overlap of the fluorescence signals will indicate co-localization.

## Experimental Workflow

The following diagram illustrates the general workflow for a live-cell imaging experiment using the **NDI-Lyso** probe.

## Experimental Workflow for NDI-Lyso Live Cell Imaging



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Caption: A typical workflow for **NDI-Lyso** live cell imaging.

## Applications in Drug Development

The **NDI-Lyso** probe presents a valuable tool for drug development, particularly in the field of oncology. Its unique mechanism of action allows for:

- High-throughput screening: Identifying new compounds that can modulate lysosomal function or cathepsin B activity.
- Mechanism of action studies: Elucidating the role of lysosomes in drug-induced cell death pathways.
- Assessing drug resistance: Investigating lysosomal mechanisms of drug resistance in cancer cells.
- Developing novel cancer therapies: The **NDI-Lyso** probe itself serves as a prototype for lysosome-targeting anticancer drugs.

By providing a direct visual readout of lysosomal integrity and function in live cells, the **NDI-Lyso** protocol can accelerate the discovery and development of more effective and targeted cancer therapies.

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## References

- [1. Synthesis and properties of lysosome-specific photoactivatable probes for live-cell imaging - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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